

applications of propyl octanoate in food science research

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Compound of Interest

Compound Name: *Propyl octanoate*

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Propyl Octanoate: Applications in Food Science Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl octanoate, also known as propyl caprylate, is an ester recognized for its characteristic fruity and coconut-like aroma.[1][2] In the realm of food science, it is primarily utilized as a flavoring agent to impart or enhance these specific notes in a variety of food and beverage products.[3][4] Beyond its role as a flavor compound, preliminary research suggests potential applications of **propyl octanoate** as a biomarker for the consumption of certain foods and as an antimicrobial agent.[3] This document provides detailed application notes and experimental protocols relevant to the use of **propyl octanoate** in food science research.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **propyl octanoate** is essential for its effective application in food systems.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₂₂ O ₂	[3][5]
Molecular Weight	186.29 g/mol	[3][5]
Appearance	Colorless clear liquid	[6]
Odor Profile	Coconut, fruity, winey, fatty	[2][6]
Specific Gravity	0.861 - 0.867 g/cm ³ @ 25°C	[2][6]
Boiling Point	225 - 226 °C	[2]
Flash Point	87.78 °C	[6]
Solubility	Soluble in alcohol; Insoluble in water	[6]

Applications in Food Science Research

Flavoring Agent

The primary application of **propyl octanoate** in the food industry is as a flavoring agent. Its distinct coconut and fruity aroma makes it a valuable component in the formulation of beverages, dairy products, confectionery, and baked goods.[6]

Typical Usage Levels in Food Products:

Food Category	Average Usage (mg/kg)	Maximum Usage (mg/kg)
Non-alcoholic beverages	5.0	25.0
Alcoholic beverages	10.0	50.0
Dairy products (fat emulsions)	5.0	25.0
Edible ices	10.0	50.0
Processed fruit	7.0	35.0
Confectionery	10.0	50.0
Bakery wares	10.0	100.0
Meat and meat products	2.0	10.0
Fish and fish products	2.0	10.0
Soups, sauces, salads	5.0	25.0
Ready-to-eat savories	20.0	100.0
Composite foods	5.0	25.0

Data sourced from The Good Scents Company.[6]

Potential Antimicrobial Agent

Limited research suggests that **propyl octanoate** may possess antimicrobial properties.[3] Esters of fatty acids have been shown to exhibit activity against various microorganisms, and this is an emerging area of investigation for **propyl octanoate** in the context of food preservation. Further research is required to establish its efficacy against a broad spectrum of foodborne pathogens.

Biomarker of Food Consumption

Propyl octanoate is naturally present in certain foods, such as coconut and apricots.[1] Its detection in human metabolome studies has led to its consideration as a potential biomarker for the consumption of these specific food products.[3]

Experimental Protocols

Protocol 1: Synthesis of Propyl Octanoate via Fischer Esterification

This protocol describes the laboratory-scale synthesis of **propyl octanoate**.

Materials:

- Octanoic acid
- 1-Propanol
- Concentrated sulfuric acid (catalyst)
- Isohexanes (or other suitable solvent)
- 5% Sodium bicarbonate solution
- Anhydrous sodium sulfate
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Separatory funnel
- Distillation apparatus

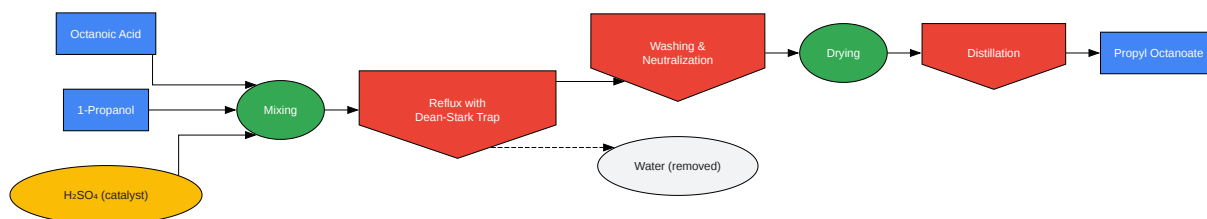
Procedure:

- Combine 72.1 g of octanoic acid (0.5 mol) and 45 g of 1-propanol (0.75 mol) in a 250 ml round-bottom flask.^[2]
- Add approximately 30 ml of isohexanes to the mixture.^[2]
- Carefully add 0.2 ml of concentrated sulfuric acid to the flask.^[2]

- Set up the apparatus for reflux with a Dean-Stark trap to collect the water produced during the reaction.[\[2\]](#)
- Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.[\[2\]](#)
- Continue the reflux for approximately 1-2 hours, or until no more water is collected.[\[2\]](#)
- Allow the reaction mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash twice with 100 ml of cold water.[\[2\]](#)
- Wash the organic layer twice with 100 ml of 5% sodium bicarbonate solution to neutralize any remaining acid.[\[2\]](#)
- Wash again with 100 ml of cold water.[\[2\]](#)
- Dry the organic layer over anhydrous sodium sulfate.[\[2\]](#)
- Filter the solution to remove the drying agent.
- Remove the solvent (isohexanes) by simple distillation.[\[2\]](#)
- Purify the resulting **propyl octanoate** by vacuum distillation.[\[2\]](#)

Expected Yield: Approximately 85%.[\[2\]](#)

Diagram: Synthesis of **Propyl Octanoate**



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Caption: Workflow for the synthesis of **propyl octanoate**.

Protocol 2: Sensory Evaluation of Propyl Octanoate in a Beverage Matrix

This protocol outlines a method for conducting a sensory analysis of **propyl octanoate** in a model beverage system.

Objective: To determine the sensory profile and consumer acceptance of **propyl octanoate** at various concentrations.

Materials:

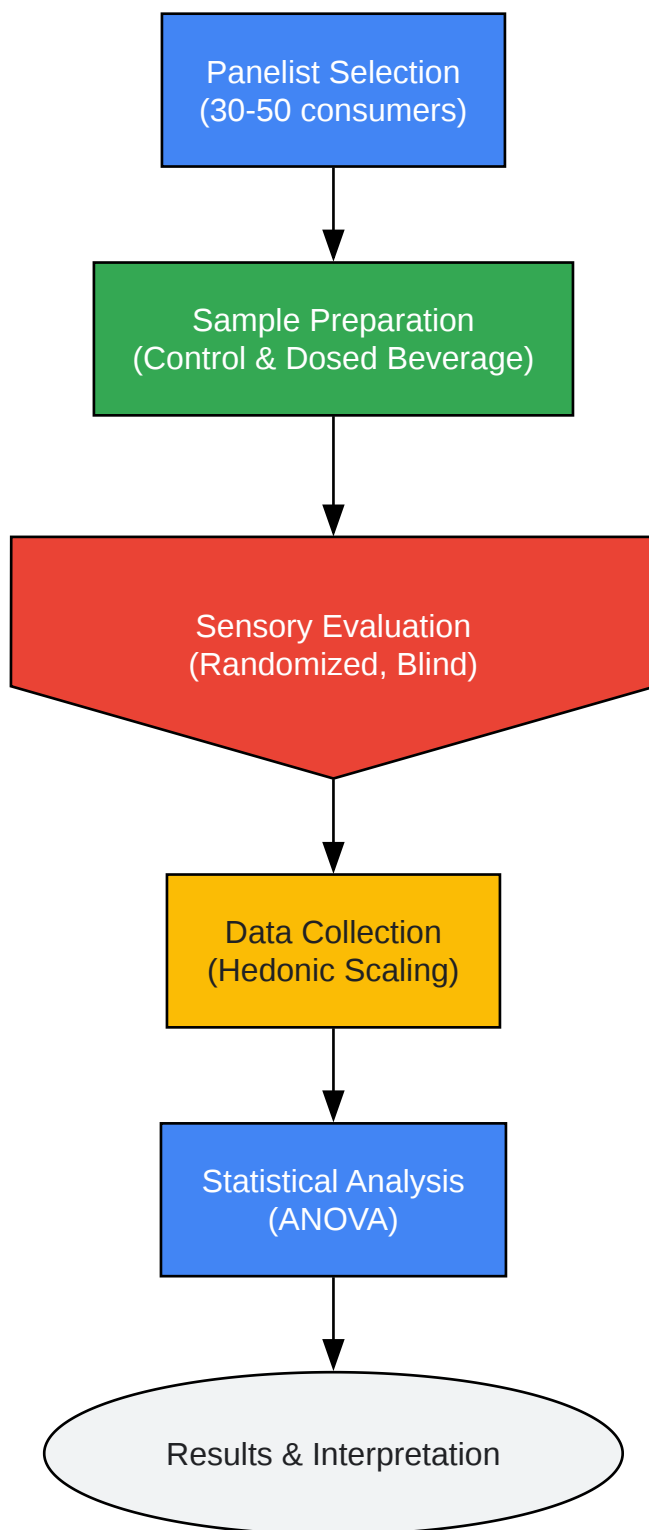
- **Propyl octanoate**, food grade
- Deionized water
- Sucrose
- Citric acid
- Sensory evaluation booths

- Coded sample cups
- Ballot sheets or sensory software

Procedure:

- Panelist Selection: Recruit and screen 30-50 consumer panelists who are regular consumers of fruit-flavored beverages.
- Sample Preparation:
 - Prepare a base beverage solution (e.g., 5% sucrose and 0.1% citric acid in deionized water).
 - Prepare stock solutions of **propyl octanoate** in ethanol.
 - Spike the base beverage with **propyl octanoate** to achieve desired concentrations (e.g., 0, 5, 10, 20 ppm). Prepare enough of each sample for all panelists.
- Sensory Evaluation:
 - Conduct the evaluation in a controlled sensory laboratory with individual booths.
 - Present the samples to the panelists in a randomized and blind-coded manner.
 - Ask panelists to evaluate the samples for aroma and flavor attributes (e.g., coconut, fruity, sweet, sour) on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).
 - Include an overall liking question.
- Data Analysis:
 - Analyze the data using appropriate statistical methods (e.g., ANOVA, Tukey's HSD) to determine significant differences between samples.

Diagram: Sensory Evaluation Workflow



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Caption: General workflow for sensory evaluation.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol provides a general method for assessing the antimicrobial activity of **propyl octanoate**.

Materials:

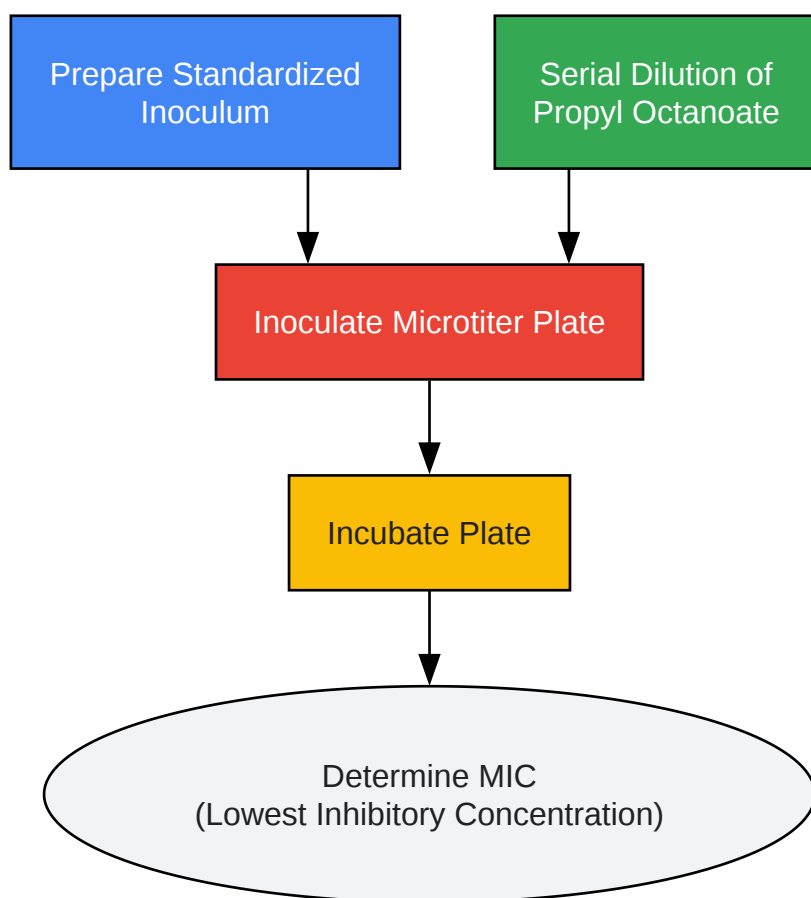
- **Propyl octanoate**
- Test microorganisms (e.g., *E. coli*, *S. aureus*, *L. monocytogenes*)
- Mueller-Hinton Broth (MHB) or other suitable growth medium
- Sterile 96-well microtiter plates
- Spectrophotometer or plate reader

Procedure:

- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5×10^5 CFU/mL.
- Serial Dilution:
 - Prepare a stock solution of **propyl octanoate** in a suitable solvent (e.g., ethanol).
 - Perform serial two-fold dilutions of the **propyl octanoate** stock solution in the growth medium in a 96-well plate.
- Inoculation: Add the standardized inoculum to each well.
- Controls:
 - Positive control: Wells with inoculum and growth medium but no **propyl octanoate**.
 - Negative control: Wells with growth medium only.

- Incubation: Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of **propyl octanoate** that completely inhibits visible growth of the microorganism.

Diagram: MIC Determination Workflow



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Caption: Workflow for MIC determination.

Conclusion

Propyl octanoate is a versatile compound in food science with established applications as a flavoring agent and potential for use in other areas such as food preservation and as a dietary biomarker. The protocols provided offer a framework for the synthesis, sensory evaluation, and antimicrobial testing of this ester, enabling further research into its properties and applications

in food systems. Researchers are encouraged to adapt these methodologies to their specific research questions and food matrices of interest.

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